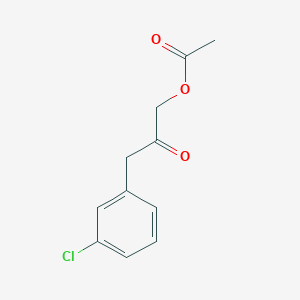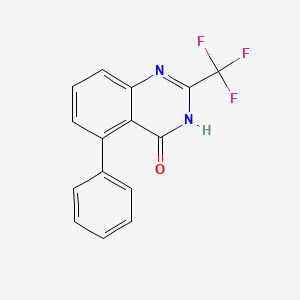
2-(9H-fluoren-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-2-yl)propan-1-ol is an organic compound with the molecular formula C16H16O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propan-1-ol typically involves the reaction of fluorene with propanal in the presence of a suitable catalyst. One common method is the reduction of 2-(9H-fluoren-2-yl)propanal using sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-fluoren-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(9H-fluoren-2-yl)propanal or 2-(9H-fluoren-2-yl)propanoic acid .
Applications De Recherche Scientifique
2-(9H-fluoren-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-2-yl)propan-1-ol is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways. The hydroxyl group and aromatic structure may allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluoren-9-ol: Another fluorene derivative with a hydroxyl group at a different position.
2-(9H-fluoren-2-yl)acetate: A compound with a similar fluorene structure but different functional groups.
2-ethyl-9H-fluorene: A fluorene derivative with an ethyl group instead of a propanol chain.
Uniqueness
2-(9H-fluoren-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a propanol chain attached to a fluorene core makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-(9H-fluoren-2-yl)propan-1-ol |
InChI |
InChI=1S/C16H16O/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11,17H,9-10H2,1H3 |
Clé InChI |
ZDYZOPPWNPOBMS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid](/img/structure/B8715209.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8715221.png)

![(2R)-3-amino-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8715240.png)



![1-(Hydroxymethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8715255.png)

![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylic acid](/img/structure/B8715269.png)
![(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid hydrochloride](/img/structure/B8715273.png)


